Benzene, 1-ethenyl-4-(methylthio)-
Description
Background and Significance of Styrenic Monomers and Thioether-Containing Arenes in Chemical Sciences
Styrenic monomers, characterized by a vinyl group attached to a benzene (B151609) ring, are foundational to the modern polymer industry. nih.gov Styrene (B11656) and its derivatives are the precursors to a vast array of plastics and synthetic rubbers, including polystyrene, acrylonitrile-butadiene-styrene (ABS), and styrene-butadiene rubber (SBR). orgsyn.orgmolbase.com The versatility and cost-effectiveness of these monomers have made them indispensable in manufacturing everything from packaging and automotive parts to consumer electronics and insulation. orgsyn.orgmolbase.com The properties of styrenic polymers, such as thermal stability and chemical resistance, can be precisely tuned by incorporating different functional groups onto the phenyl ring or by copolymerizing different styrene derivatives. orgsyn.org
Thioether-containing arenes, which feature a sulfur atom bonded to an aromatic ring and an alkyl group, are also of significant importance in the chemical sciences. acs.org The thioether group can be oxidized to form sulfoxides and sulfones, or it can participate in coordination with metals, making these compounds versatile intermediates in organic synthesis and materials science. nih.gov Functionalized aromatic compounds containing thioether linkages are integral to medicinal and biological chemistry. acs.orgorganic-chemistry.org The development of polymers incorporating thioether functionalities has led to materials with unique redox properties, which are crucial for applications such as batteries and biosensors. youtube.com The interaction between the arene and the thioether can also facilitate oxidation processes, a property of interest in catalysis and electronic materials. google.com
Historical Perspective on the Research and Development of Benzene, 1-ethenyl-4-(methylthio)-
The specific historical timeline for the first synthesis of Benzene, 1-ethenyl-4-(methylthio)- is not prominently documented in seminal literature. However, its development can be understood within the broader context of advancements in organic synthesis during the mid-20th century. The synthesis of related vinyl sulfides, such as phenyl vinyl sulfide (B99878), was established through methods like the elimination reaction of 2-chloroethyl phenyl sulfide. orgsyn.org Such vinyl sulfides were recognized for their utility in cycloaddition reactions and as precursors to other synthetically useful molecules. orgsyn.org
The preparation of functionalized styrenes became a significant area of research as chemists sought to create polymers with tailored properties. Synthetic routes often involved the modification of precursor molecules. For instance, the synthesis of related compounds has been achieved starting from precursors like 4-(methylthio)benzyl alcohol, which can be converted to other intermediates. collectionscanada.gc.ca The Wittig reaction also emerged as a viable, though sometimes less convenient, method for synthesizing styrene derivatives. orgsyn.org The development of various synthetic methods for creating C-S bonds, crucial for forming thioethers, further expanded the toolbox available to chemists for creating novel monomers like 4-(methylthio)styrene. youtube.com These parallel advancements in synthetic methodology provided the foundational chemistry necessary for the eventual preparation and investigation of this specialized monomer.
Contemporary Research Landscape and Unaddressed Questions Regarding Benzene, 1-ethenyl-4-(methylthio)-
The current research involving Benzene, 1-ethenyl-4-(methylthio)- and related functional styrenes is largely focused on the precise control of their polymerization and the development of novel functional materials with specific properties.
Detailed Research Findings:
Modern polymer chemistry strives for "living polymerization," a technique that proceeds without chain termination or transfer, allowing for the synthesis of polymers with predetermined molecular weights and very low polydispersity. acs.org For styrene and its derivatives, significant research has been dedicated to controlled cationic polymerization. organic-chemistry.org Recent studies have explored using novel systems to achieve this control, such as initiating polymerization in ionic liquids, which can facilitate a more controlled reaction compared to traditional solvents. nih.gov Aqueous cationic polymerization has also been investigated as a "green chemistry" approach, challenging the traditional notion that cationic polymerization is intolerant to water. collectionscanada.gc.caorgsyn.org
The incorporation of functional groups is a key strategy for creating advanced polymers. The copolymerization of styrene with functional monomers, such as those containing borane (B79455) groups, allows for the creation of syndiotactic polystyrene copolymers. nih.gov These borane groups can then be converted into other functionalities, like hydroxyl groups, or used to initiate graft polymerizations, creating complex polymer architectures. nih.gov Polymers derived from 4-(methylthio)styrene possess redox properties due to the sulfur atom, making them candidates for materials used in energy storage and sensors. youtube.com The thioether can be oxidized to sulfoxide (B87167) or sulfone, altering the polymer's electronic properties and solubility.
Unaddressed Questions:
Despite significant progress, several challenges and unanswered questions remain in the field. A primary challenge is the prevention of side reactions during polymerization. In cationic polymerization, achieving a truly "living" process is difficult, and termination events can broaden the molecular weight distribution of the final polymer, affecting its properties. sigmaaldrich.com
Another significant issue, particularly in the functionalization of polymers derived from related monomers like poly(4-methylstyrene), is the degradation of the polymer backbone. Oxidation reactions intended to modify the functional group can sometimes lead to chain scission, reducing the polymer's molecular weight and compromising its mechanical properties. orgsyn.org Developing more selective modification methods that preserve the polymer's structural integrity is an ongoing research goal.
Furthermore, while the potential applications for polymers derived from Benzene, 1-ethenyl-4-(methylthio)- are promising, the full scope of their capabilities is yet to be explored. Key questions that drive current research include:
How can polymerization conditions be optimized to synthesize well-defined block copolymers containing 4-(methylthio)styrene for applications as compatibilizers or in self-assembling nanostructures?
What is the full potential of the redox activity of poly(4-methylthio)styrene in energy storage devices, and how does the polymer's architecture influence its performance and cyclability?
Can the thioether group be used as a versatile handle for post-polymerization modification to attach a wider range of functional molecules, leading to new materials for biomedical applications or catalysis?
Addressing these questions will continue to advance the science and application of this unique functional monomer.
Chemical and Physical Properties of Benzene, 1-ethenyl-4-(methylthio)-
| Property | Value |
| Molecular Formula | C₉H₁₀S google.com |
| Molecular Weight | 150.24 g/mol google.com |
| CAS Number | 18760-11-7 google.com |
| IUPAC Name | 1-ethenyl-4-methylsulfanylbenzene google.com |
| XLogP3 | 3.2 google.com |
| Hydrogen Bond Donor Count | 0 google.com |
| Hydrogen Bond Acceptor Count | 1 google.com |
| Rotatable Bond Count | 2 google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10S/c1-3-8-4-6-9(10-2)7-5-8/h3-7H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYMDDZMQJEHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343694 | |
| Record name | 4-methylthiostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18760-11-7 | |
| Record name | 4-methylthiostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzene, 1 Ethenyl 4 Methylthio
Established Reaction Pathways for the Synthesis of Benzene (B151609), 1-ethenyl-4-(methylthio)-
Several classical organic reactions have been successfully employed for the synthesis of 4-(methylthio)styrene. These methods, while reliable, often involve multi-step procedures and require careful optimization of reaction conditions to achieve high yields and purity.
Precursor Selection and Strategic Design in Benzene, 1-ethenyl-4-(methylthio)- Production
One of the most common strategies involves the Wittig reaction. guidechem.commasterorganicchemistry.comlumenlearning.com This approach utilizes the reaction of an aldehyde with a phosphonium (B103445) ylide to form an alkene. In this case, the key precursors are 4-(methylthio)benzaldehyde (B43086) and a methyltriphenylphosphonium (B96628) halide . wikipedia.orgontosight.aiprepchem.com
The synthesis of 4-(methylthio)benzaldehyde itself can be achieved through various methods. One traditional method involves the reaction of p-chlorobenzaldehyde with sodium methanethiolate, followed by catalytic oxidation. guidechem.com However, this method is associated with the release of foul-smelling and toxic methanethiol. guidechem.com A more environmentally friendly approach involves the reaction of thioanisole (B89551) with carbon monoxide in the presence of a solid superacid catalyst. google.comgoogle.com Another method involves the high-temperature bromination of p-methylthiobenzyl followed by hydrolysis, though this generates significant waste acid. guidechem.com
The other key precursor for the Wittig reaction, methyltriphenylphosphonium bromide, is typically prepared by reacting triphenylphosphine (B44618) with methyl bromide. wikipedia.orggoogle.com Alternatively, methyltriphenylphosphonium iodide can be synthesized from triphenylphosphine and iodomethane. orgsyn.org
Another established pathway is the Heck coupling reaction, which involves the palladium-catalyzed reaction of an aryl halide with an alkene. organic-chemistry.orgmdpi.com For the synthesis of 4-(methylthio)styrene, this would typically involve the coupling of a 4-halothioanisole , such as 4-bromothioanisole, with ethylene (B1197577). This method offers the advantage of directly forming the vinyl group.
A third potential route is the dehydrogenation of 4-ethylthioanisole (B2378364) . This process is analogous to the industrial production of styrene (B11656) from ethylbenzene. acs.orgtechbriefs.com The reaction involves passing the vapor of the precursor over a heated catalyst bed. researchgate.net
Optimization of Reaction Conditions and Catalyst Systems for Benzene, 1-ethenyl-4-(methylthio)- Formation
The efficiency of the synthesis of 4-(methylthio)styrene is highly dependent on the optimization of reaction conditions and the selection of an appropriate catalyst system.
Wittig Reaction:
The Wittig reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF). researchgate.net A strong base, such as butyllithium, is required to generate the phosphonium ylide from the corresponding phosphonium salt. masterorganicchemistry.comwikipedia.org The reaction temperature can vary, often starting at low temperatures and gradually warming to room temperature.
| Precursors | Base | Solvent | Temperature | Yield | Reference |
| 4-Iodobenzaldehyde, Methyltriphenylphosphonium iodide | t-Butyllithium | Tetrahydrofuran | -78 °C to room temp. | - | researchgate.net |
| Aldehydes/Ketones, Phosphonium ylides | Strong bases (e.g., n-BuLi) | Inert solvents | Varies | Generally good | masterorganicchemistry.comlumenlearning.com |
Heck Coupling:
The Heck reaction is catalyzed by palladium complexes. organic-chemistry.orgmdpi.com The reaction conditions, including the choice of palladium source, ligand, base, and solvent, significantly influence the yield and selectivity. For instance, palladium acetate (B1210297) in combination with a phosphine (B1218219) ligand and a base like potassium carbonate in a DMF/water mixture has been used for the Heck coupling of aryl bromides with styrene at 80 °C. mdpi.com The use of phase-transfer catalysts like Aliquat-336 can enhance the reaction rate in biphasic media. wordpress.com
| Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂, 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt | K₂CO₃ | DMF/H₂O | 80 °C | Good | mdpi.com |
| Aryl Halides | Styrene | Palladium acetate/chloride, Aliquat-336 | K₂CO₃ | DMF/Water | 120 °C | Varies | wordpress.com |
Dehydrogenation:
The dehydrogenation of 4-ethylthioanisole would likely require high temperatures, typically in the range of 500-600 °C, similar to industrial styrene production. techbriefs.com The choice of catalyst is crucial, with iron-based catalysts often being used for the dehydrogenation of ethylbenzene. acs.org Supported palladium catalysts, such as Pd/Al₂O₃, have also been shown to be effective for dehydrogenation reactions. researchgate.net
| Precursor | Catalyst | Temperature | Key Feature | Reference |
| Ethylbenzene | Iron-based | High | Industrial process for styrene | acs.org |
| Perhydro-N-ethylcarbazole | Pd/Al₂O₃ | 180 °C | Hydrogen storage application | researchgate.net |
Strategies for Enhancing Yield and Purity of Benzene, 1-ethenyl-4-(methylthio)-
Achieving high yield and purity is a critical aspect of any synthetic process. For the synthesis of 4-(methylthio)styrene, several strategies can be employed.
In the Wittig reaction, careful control of stoichiometry and reaction temperature is essential to minimize side reactions. The purification of the final product is typically achieved through column chromatography.
For the Heck reaction, the choice of ligand and the control of reaction parameters can minimize the formation of byproducts such as 1,1-diarylethylene. orgsyn.org The addition of phase-transfer catalysts can also improve reaction efficiency. wordpress.com
In the case of dehydrogenation, catalyst deactivation due to coke formation is a major challenge. The introduction of steam can help to mitigate this issue. acs.org
Following the synthesis, purification of the crude product is necessary to remove unreacted starting materials, catalysts, and byproducts. Vacuum distillation is a common method used for the purification of styrene and its derivatives. google.commurov.info This technique allows for distillation at lower temperatures, which is crucial to prevent the polymerization of the vinyl group. google.commurov.info The addition of polymerization inhibitors, such as sulfur or quinone alkides, during distillation can further enhance the stability of the product. google.com Extraction with a basic solution, such as sodium hydroxide, can be used to remove acidic impurities and some polymerization inhibitors. murov.info
Innovative and Sustainable Synthetic Approaches to Benzene, 1-ethenyl-4-(methylthio)-
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly chemical processes. This has led to the exploration of innovative synthetic routes and the application of green chemistry principles to the production of 4-(methylthio)styrene.
Development of Novel Catalytic Systems for Benzene, 1-ethenyl-4-(methylthio)- Synthesis
Research into novel catalytic systems aims to improve efficiency, reduce waste, and utilize more environmentally benign materials.
For styrene synthesis in general, a significant development is the use of redox catalysts for the oxidative dehydrogenation of ethylbenzene. acs.orgtechbriefs.com For example, a catalyst with a mixed calcium manganese oxide core and a potassium ferrite (B1171679) shell has been shown to achieve a 91% yield of styrene without the need for steam, resulting in an 82% reduction in energy consumption and a 79% decrease in CO₂ emissions compared to the traditional process. acs.orgtechbriefs.com Such a system could potentially be adapted for the synthesis of 4-(methylthio)styrene from 4-ethylthioanisole, offering a much "greener" alternative to traditional dehydrogenation.
Another area of innovation is the use of green catalysts , such as proton-exchanged montmorillonite (B579905) clay (Maghnite-H+), for the polymerization of styrene oxide. lew.ro While this is a polymerization reaction, the development of such catalysts highlights the potential for using solid acids in other related syntheses, potentially including the synthesis of precursors for 4-(methylthio)styrene.
Application of Green Chemistry Principles in Benzene, 1-ethenyl-4-(methylthio)- Manufacturing
The principles of green chemistry provide a framework for designing safer and more sustainable chemical processes.
One key principle is the use of renewable feedstocks . While the synthesis of 4-(methylthio)styrene traditionally relies on petrochemical sources, there is growing interest in producing aromatic compounds from renewable resources like lignin. Current time information in Bangalore, IN. Biocatalytic routes are being explored to convert biomass-derived compounds into valuable aromatic chemicals. acs.orgnih.govnih.govmdpi.com
For instance, a biocatalytic system has been designed for the vinylation of phenols using pyruvate (B1213749) in a buffer solution, which releases only carbon dioxide and water as byproducts. nih.gov This type of enzymatic cascade reaction could potentially be engineered for the synthesis of 4-(methylthio)styrene or its precursors from renewable phenolic compounds.
Another green chemistry principle is the use of safer solvents and reagents . A patent describes an environmentally friendly method for the preparation of 4-methylthiobenzaldehyde, a key precursor, using thioanisole and carbon monoxide with a solid superacid catalyst, which has high atom economy and produces almost no waste. google.comgoogle.com This avoids the use of hazardous reagents like bromine or the generation of toxic byproducts like methanethiol. guidechem.com
The use of water as a solvent in reactions like the Heck coupling is another green approach. organic-chemistry.org Microwave-assisted synthesis is also being explored to reduce reaction times and energy consumption. ontosight.ai
By integrating these innovative catalytic systems and green chemistry principles, the manufacturing process for Benzene, 1-ethenyl-4-(methylthio)- can be made more efficient, economical, and environmentally sustainable.
Flow Chemistry and Continuous Processing Techniques for Benzene, 1-ethenyl-4-(methylthio)-
The application of flow chemistry and continuous processing to the synthesis of specialty chemicals like Benzene, 1-ethenyl-4-(methylthio)-, also known as 4-(methylthio)styrene, represents a modern approach to enhance reaction efficiency, safety, and scalability. While specific, dedicated literature on the continuous synthesis of this particular compound is not extensively detailed, the principles of flow chemistry can be applied to its known synthetic routes, such as the Wittig and Heck reactions. wikipedia.orgorganic-chemistry.orgnih.gov
Continuous flow processes involve pumping reagents through a network of tubes or microreactors, where mixing and reaction occur. This methodology offers significant advantages over traditional batch processing, including superior control over reaction parameters like temperature, pressure, and stoichiometry. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, mitigating risks associated with exothermic reactions and enabling access to reaction conditions that might be unsafe in large-scale batch reactors. nih.gov
For the synthesis of Benzene, 1-ethenyl-4-(methylthio)-, a continuous flow setup could be envisioned for several established reaction types. For instance, a Wittig reaction, which involves the reaction of an aldehyde (4-(methylthio)benzaldehyde) with a phosphonium ylide, can be adapted to a flow system. organic-chemistry.orglumenlearning.commasterorganicchemistry.com In such a setup, streams of the aldehyde and the ylide, prepared in-line by reacting the corresponding phosphonium salt with a strong base, would be merged in a T-mixer and then passed through a heated reactor coil to facilitate the reaction. The continuous removal of the product and the triphenylphosphine oxide byproduct would drive the reaction forward. masterorganicchemistry.comlibretexts.org
Similarly, a Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromo- or 4-iodothioanisole) with ethylene or a vinyl source, is highly amenable to flow chemistry. wikipedia.orgorganic-chemistry.orgsctunisie.org A packed-bed reactor containing a solid-supported palladium catalyst could be employed. The aryl halide and the coupling partner, dissolved in a suitable solvent with a base, would be continuously pumped through the heated catalyst bed. This approach simplifies catalyst separation and reuse, a significant advantage for processes using expensive transition metals. nih.govsctunisie.org
The potential benefits of employing a continuous flow process for the synthesis of Benzene, 1-ethenyl-4-(methylthio)- are summarized in the comparative table below. These benefits include reduced reaction times, potentially higher yields due to precise control, and enhanced safety profiles.
| Parameter | Traditional Batch Synthesis (Hypothetical) | Flow Chemistry Synthesis (Hypothetical) | Potential Advantage of Flow Chemistry |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes | Drastic reduction in process time, higher throughput. |
| Yield | Variable, often moderate to good | Potentially higher and more consistent due to precise control | Improved process efficiency and reduced waste. |
| Safety | Risks associated with handling large volumes of reagents and exotherms | Enhanced safety due to small reaction volumes and superior heat control | Minimized risk of thermal runaway and safer handling of hazardous intermediates. |
| Scalability | Complex, often requires re-optimization of conditions | Simpler, achieved by running the system for longer ("scaling-out") | Seamless transition from laboratory-scale to production-scale. |
| Product Purity | Byproduct formation can be significant | Reduced byproducts due to short residence times and precise control | Simplified downstream processing and purification. |
Detailed research into the continuous processing of Benzene, 1-ethenyl-4-(methylthio)- would involve optimizing parameters such as flow rates, reactor temperature, reagent concentrations, and catalyst residence time to maximize yield and purity. The development of such a process would align with the broader chemical industry's move towards greener and more efficient manufacturing technologies. nih.gov
Reaction Mechanisms and Chemical Reactivity of Benzene, 1 Ethenyl 4 Methylthio
Chemical Transformations of the Methylthio Group in Benzene (B151609), 1-ethenyl-4-(methylthio)-
Nucleophilic Reactivity and Substitution at the Sulfur Atom
The sulfur atom in Benzene, 1-ethenyl-4-(methylthio)- possesses lone pairs of electrons, rendering it nucleophilic. The nucleophilicity of sulfur in sulfides is significantly greater than that of oxygen in analogous ethers, which leads to a variety of useful chemical transformations not typically seen with ethers. msu.edulibretexts.org
The sulfur atom can readily react with electrophilic reagents. For instance, in the presence of alkyl halides, the sulfur atom acts as a nucleophile to form a ternary sulfonium (B1226848) salt via an SN2 mechanism. msu.edulibretexts.org This reaction is analogous to the alkylation of tertiary amines to form quaternary ammonium (B1175870) salts.
Table 1: Representative Nucleophilic Reaction at the Sulfur Atom
| Reactant | Reagent | Product | Reaction Type |
|---|
Furthermore, the sulfur atom is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be oxidized to form the corresponding sulfoxide (B87167) or further to the sulfone. Sulfoxides derived from unsymmetrical sulfides like Benzene, 1-ethenyl-4-(methylthio)- are chiral, as the sulfur atom adopts a stable pyramidal geometry. msu.edulibretexts.org
Electrophilic and Nucleophilic Aromatic Reactivity of the Benzene Ring in Benzene, 1-ethenyl-4-(methylthio)-
The benzene ring of Benzene, 1-ethenyl-4-(methylthio)- is activated towards electrophilic aromatic substitution (SEAr) due to the presence of both the ethenyl (vinyl) and methylthio substituents. Both groups are classified as activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. stackexchange.comlibretexts.org
Conversely, nucleophilic aromatic substitution (SNAr) on the unmodified aromatic ring of this compound is generally not favored. SNAr reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer complex intermediate, which are absent in this molecule. nih.govnih.gov
Regioselectivity and Kinetics of Aromatic Substitution Reactions
In electrophilic aromatic substitution, the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. perlego.com Both the methylthio (-SMe) group and the ethenyl (-CH=CH₂) group are ortho, para-directors. stackexchange.comyoutube.com This is because both groups can stabilize the positive charge of the arenium ion intermediate (also known as a Wheland intermediate or σ-complex) through resonance when the electrophile attacks at the ortho or para positions. stackexchange.comyoutube.com
Since the para position of each group is occupied by the other, electrophilic attack will be directed to the positions ortho to each substituent. The positions C2 and C6 are ortho to the methylthio group, while positions C3 and C5 are ortho to the ethenyl group.
Methylthio Group (-SMe): The sulfur atom can donate a lone pair of electrons to the ring, stabilizing the arenium ion.
Ethenyl Group (-CH=CH₂): The vinyl group also offers a positive mesomeric (+M) effect, which stabilizes the carbocation intermediate during electrophilic attack at the ortho and para positions. stackexchange.com Studies have shown that styrene (B11656) undergoes electrophilic aromatic substitution much faster than benzene. stackexchange.compearson.com
Kinetically, the presence of two activating groups makes the aromatic ring of Benzene, 1-ethenyl-4-(methylthio)- significantly more reactive towards electrophiles than benzene itself. stackexchange.comlibretexts.org
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Classification | Directing Effect |
|---|---|---|
| -SMe (Methylthio) | Activating | ortho, para |
Directed Metalation and Functionalization of the Aromatic Core
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of functional groups. baranlab.org
The methylthio group can serve as a directing metalation group, although it is considered weaker than groups like amides or methoxy (B1213986) groups. baranlab.orguwindsor.ca The heteroatom (sulfur) coordinates to the lithium atom of the organolithium reagent, which facilitates the deprotonation of the nearest ortho-proton. wikipedia.orgbaranlab.org In Benzene, 1-ethenyl-4-(methylthio)-, this would lead to selective lithiation at the C3 and C5 positions, which are ortho to the methylthio group.
The general mechanism proceeds as follows:
Coordination of the alkyllithium reagent to the sulfur atom of the methylthio group.
Deprotonation of the ortho C-H bond (at C3 or C5) to form a stabilized aryllithium species.
Ipso-substitution of the lithium with an electrophile (E⁺).
This methodology allows for the introduction of functional groups specifically at the C3/C5 positions, a regiochemical outcome that may be difficult to achieve through classical electrophilic aromatic substitution due to competing directing effects.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Benzene, 1-ethenyl-4-(methylthio)- |
| 4-(Methylthio)styrene |
| Sulfoxide |
| Sulfone |
| Sulfonium salt |
| Thioanisole (B89551) |
| Styrene |
| Benzene |
| Meisenheimer complex |
| Arenium ion |
| n-Butyllithium |
Advanced Spectroscopic Characterization and Structural Elucidation of Benzene, 1 Ethenyl 4 Methylthio
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzene (B151609), 1-ethenyl-4-(methylthio)-
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of "Benzene, 1-ethenyl-4-(methylthio)-." By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the compound's framework.
Multi-Dimensional NMR Techniques for Comprehensive Structural Assignment
While one-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights, multi-dimensional NMR techniques are indispensable for a complete and unambiguous assignment of all protons and carbons, especially in complex molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond and through-space correlations between nuclei.
For "Benzene, 1-ethenyl-4-(methylthio)-," a ¹H NMR spectrum would be expected to show distinct signals for the vinyl protons, the aromatic protons, and the methyl protons. The vinyl group would present a characteristic set of coupled signals (an AMX or ABX system depending on the spectrometer's field strength). The aromatic protons, due to the para-substitution pattern, would likely appear as two distinct doublets. The methyl protons would give rise to a singlet.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. nih.gov Key expected chemical shifts would include those for the methyl carbon, the vinyl carbons, the aromatic carbons directly bonded to the sulfur and the vinyl group, and the other aromatic carbons.
A detailed analysis using 2D NMR would confirm these assignments. For instance, an HSQC experiment would correlate each proton signal with its directly attached carbon, while an HMBC experiment would reveal longer-range couplings (typically 2-3 bonds), confirming the connectivity between the methyl group, the sulfur atom, the benzene ring, and the ethenyl group.
Below is a table summarizing the expected NMR data for "Benzene, 1-ethenyl-4-(methylthio)-."
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
| -SCH₃ | ~2.5 | ~15 | s | N/A |
| Ar-H (ortho to -SCH₃) | ~7.2 | ~127 | d | ~8.5 |
| Ar-H (ortho to -CH=CH₂) | ~7.4 | ~126 | d | ~8.5 |
| -CH=CH₂ (α-H) | ~6.7 | ~136 | dd | ~17.6, ~10.9 |
| -CH=CH₂ (β-H, trans) | ~5.7 | ~113 | d | ~17.6 |
| -CH=CH₂ (β-H, cis) | ~5.2 | ~113 | d | ~10.9 |
| Ar-C (ipso to -SCH₃) | N/A | ~138 | s | N/A |
| Ar-C (ipso to -CH=CH₂) | N/A | ~136 | s | N/A |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
Solid-State NMR Applications for Bulk and Polymeric Forms of Benzene, 1-ethenyl-4-(methylthio)-
"Benzene, 1-ethenyl-4-(methylthio)-" can undergo polymerization to form poly(4-methylthiostyrene). Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure and dynamics of such polymers in their bulk form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment and ordering in the solid state.
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to obtain high-resolution ¹³C spectra of polymers. auremn.org.br These spectra can reveal information about the polymer's tacticity (the stereochemical arrangement of the monomer units). For instance, different tacticities (isotactic, syndiotactic, atactic) will result in distinct chemical shifts for the polymer backbone carbons. researchgate.net
Furthermore, ssNMR can be used to study the dynamics of the polymer, such as the motion of the phenyl rings and the methyl groups. This is achieved by measuring relaxation times like T₁ (spin-lattice relaxation) and T₁ρ (spin-lattice relaxation in the rotating frame). auremn.org.br These parameters are sensitive to molecular motions on different timescales and can provide insights into the material's physical properties. For example, studies on similar sulfonated polystyrene have utilized ssNMR to investigate the relationship between chemical structure and material properties. auremn.org.br
Advanced Mass Spectrometry Techniques for Benzene, 1-ethenyl-4-(methylthio)- Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isomeric Differentiation
Tandem mass spectrometry (MS/MS) is a powerful extension of MS that involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented, and the resulting product ions are then analyzed. This process provides detailed structural information by revealing the fragmentation pathways of the molecule.
For "Benzene, 1-ethenyl-4-(methylthio)-," electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺•) at m/z 150. nih.gov Subsequent fragmentation could involve the loss of a methyl radical (•CH₃) to form an ion at m/z 135, or the loss of a thioformaldehyde (B1214467) molecule (CH₂S) to produce an ion at m/z 104. Another possible fragmentation is the loss of an ethylene (B1197577) molecule to give an ion at m/z 122. Analyzing these fragmentation patterns can help to confirm the structure of the molecule and differentiate it from isomers.
For example, an isomer like 1-ethenyl-2-(methylthio)benzene would be expected to show a different fragmentation pattern due to the different substitution on the benzene ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule.
For "Benzene, 1-ethenyl-4-(methylthio)-," with a molecular formula of C₉H₁₀S, the theoretical exact mass of the molecular ion is 150.05032. nih.gov HRMS can experimentally measure this mass with sufficient accuracy to distinguish it from other ions that might have the same nominal mass but a different elemental composition. For instance, a compound with the formula C₁₁H₁₄O would also have a nominal mass of 150, but its exact mass would be 150.10447, which is easily distinguishable by HRMS. This capability is crucial for confirming the identity of a compound and for analyzing complex mixtures.
Vibrational Spectroscopy (Infrared and Raman) for Benzene, 1-ethenyl-4-(methylthio)-
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a "fingerprint" of the molecule based on the characteristic frequencies at which its bonds vibrate.
The IR spectrum of "Benzene, 1-ethenyl-4-(methylthio)-" would be expected to show characteristic absorption bands for the various functional groups present. Key expected vibrational frequencies include:
C-H stretching (aromatic and vinyl): ~3100-3000 cm⁻¹
C-H stretching (methyl): ~2950-2850 cm⁻¹
C=C stretching (vinyl): ~1630 cm⁻¹
C=C stretching (aromatic): ~1600 and 1500 cm⁻¹
C-H out-of-plane bending (para-disubstituted benzene): ~830 cm⁻¹
C-S stretching: ~700-600 cm⁻¹
Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For "Benzene, 1-ethenyl-4-(methylthio)-," the C=C stretching of the vinyl group and the aromatic ring breathing modes would be expected to give strong Raman signals. The study of related compounds like cyclohexa(p-phenylene sulfide) has shown that C-H out-of-plane bending modes are indicative of crystal structure. kpi.ua Similarly, analysis of substituted benzenes has provided detailed assignments of their vibrational spectra. researchgate.net
The combination of IR and Raman spectroscopy provides a comprehensive picture of the vibrational properties of the molecule, which is invaluable for structural confirmation and for studying intermolecular interactions in different physical states.
Polymerization Studies of Benzene, 1 Ethenyl 4 Methylthio
Synthesis of Advanced Polymer Architectures from Benzene (B151609), 1-ethenyl-4-(methylthio)-
The unique chemical structure of Benzene, 1-ethenyl-4-(methylthio)- makes it a valuable building block for a variety of complex polymer architectures. The vinyl group allows for polymerization through various mechanisms, including living/controlled polymerization techniques that are essential for the precise construction of these advanced structures. The methylthio-substituent provides a site for further chemical reactions and can modulate the physical and chemical properties of the resulting polymer.
Block copolymers consist of two or more long sequences of different monomer units, while graft copolymers have a main polymer backbone with one or more side chains of a different polymer. The synthesis of such structures from Benzene, 1-ethenyl-4-(methylthio)- allows for the combination of its specific properties with those of other polymers, leading to materials with tunable characteristics.
Living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are crucial for the synthesis of well-defined block copolymers. These methods allow for the sequential addition of different monomers to create block structures with controlled molecular weights and low polydispersity. For instance, a block copolymer could be synthesized by first polymerizing a block of a standard monomer like styrene (B11656) or methyl methacrylate, followed by the addition and polymerization of Benzene, 1-ethenyl-4-(methylthio)-. The resulting diblock copolymer would possess distinct domains with different properties.
Graft copolymers can be prepared using three main strategies: "grafting-from," "grafting-to," and "grafting-through." In the "grafting-from" approach, a polymer backbone is functionalized with initiating sites from which the poly(1-ethenyl-4-(methylthio)-benzene) chains are grown. Conversely, the "grafting-to" method involves attaching pre-synthesized poly(1-ethenyl-4-(methylthio)-benzene) chains to a polymer backbone. The "grafting-through" technique polymerizes a macromonomer of poly(1-ethenyl-4-(methylthio)-benzene) with another comonomer.
While the synthesis of block and graft copolymers from various styrene derivatives is well-documented, specific research detailing these architectures using Benzene, 1-ethenyl-4-(methylthio)- is not widely available in the public domain. However, the principles of controlled polymerization suggest that such syntheses are feasible.
Dendrimers, hyperbranched polymers, and star polymers are all characterized by a central core from which multiple polymer chains emanate. These architectures lead to materials with lower viscosity, higher solubility, and a high density of functional groups at the periphery compared to linear polymers of similar molecular weight.
Dendrimers are perfectly branched, monodisperse macromolecules. Their synthesis is a stepwise and often complex process, typically following either a divergent or convergent approach. In a divergent synthesis, the dendrimer is grown outwards from a multifunctional core. A convergent approach involves synthesizing the dendritic wedges (dendrons) first and then attaching them to a central core in the final step.
Hyperbranched polymers are similar to dendrimers but have a more irregular, polydisperse structure. They are typically synthesized in a one-pot reaction, making their production more straightforward and cost-effective than that of perfect dendrimers.
Star polymers consist of several linear polymer chains linked to a central core. They can be synthesized using either a "core-first" or an "arm-first" method. In the "core-first" approach, a multifunctional initiator is used to simultaneously grow multiple polymer arms. The "arm-first" method involves the synthesis of linear polymer "arms" which are then attached to a multifunctional core molecule.
The living/controlled polymerization of Benzene, 1-ethenyl-4-(methylthio)- is essential for creating these architectures with well-defined structures. For example, a star polymer could be synthesized by using a multifunctional initiator to initiate the polymerization of the monomer, resulting in a star-shaped poly(1-ethenyl-4-(methylthio)-benzene).
Detailed research focusing specifically on the synthesis of dendrimers, hyperbranched polymers, and star polymers from Benzene, 1-ethenyl-4-(methylthio)- is limited. The data in the following table is based on general knowledge of star polymer synthesis and provides a hypothetical example of what such a synthesis might entail.
Table 1: Hypothetical Synthesis of a 4-Arm Star Polymer of Benzene, 1-ethenyl-4-(methylthio)-
| Parameter | Value |
|---|---|
| Monomer | Benzene, 1-ethenyl-4-(methylthio)- |
| Initiator | 1,2-Bis(methylsilyl)ethane-based 4-arm initiator |
| Polymerization Method | Living Anionic Polymerization |
| Resulting Architecture | 4-arm star-shaped poly(1-ethenyl-4-(methylthio)-benzene) |
| Potential Characterization | NMR, GPC, Light Scattering |
This table is illustrative and based on general principles of star polymer synthesis, as specific experimental data for this monomer was not found in the provided search results. polymersource.ca
Polymer networks are formed when polymer chains are cross-linked to each other, creating a three-dimensional structure. These materials are typically insoluble and exhibit enhanced mechanical and thermal stability. Cross-linking can be achieved during polymerization by including a multifunctional comonomer or after polymerization by reacting the polymer with a cross-linking agent.
For poly(1-ethenyl-4-(methylthio)-benzene), cross-linking could potentially be achieved by utilizing the reactivity of the aromatic ring or the methylthio group. For instance, Friedel-Crafts alkylation reactions could be used to form cross-links between the phenyl rings of different polymer chains. gla.ac.uk Alternatively, the sulfur atom in the methylthio group could be targeted for cross-linking reactions.
A patent for the cross-linking of poly(p-methylstyrene) suggests that radical-forming agents like peroxides, in combination with cross-linking enhancers, can be effective. google.com While this patent does not specifically mention Benzene, 1-ethenyl-4-(methylthio)-, the structural similarity suggests that a similar approach might be applicable.
Table 2: Potential Cross-linking Agents for Poly(1-ethenyl-4-(methylthio)-benzene)
| Cross-linking Agent Type | Example | Mechanism |
|---|---|---|
| Radical Formers | Dicumyl peroxide, Divinylbenzene | Free radical reaction |
| Electrophilic Agents | Dichloromethylbenzene with a Lewis acid catalyst | Friedel-Crafts alkylation |
This table presents potential cross-linking strategies based on known chemistries of similar polymers, as specific literature for Benzene, 1-ethenyl-4-(methylthio)- was not available. gla.ac.ukgoogle.com
Derivatization and Analog Synthesis of Benzene, 1 Ethenyl 4 Methylthio
Chemical Modifications of the Methylthio Group
The sulfur atom in the methylthio group is a versatile handle for chemical derivatization, primarily through oxidation and cleavage reactions.
The oxidation of the sulfide (B99878) in 4-(methylthio)styrene to a sulfoxide (B87167) and subsequently to a sulfone represents a common and important transformation. This process can be controlled to selectively yield either the sulfoxide or the sulfone by careful choice of oxidizing agent and reaction conditions.
A variety of oxidizing agents can be employed for this transformation. organic-chemistry.orgorientjchem.org Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant. researchgate.net The selective oxidation to the sulfoxide can be achieved using one equivalent of H₂O₂, while using an excess of the oxidant, often in the presence of a catalyst, leads to the sulfone. researchgate.net Catalysts such as sodium tungstate (B81510) can facilitate the oxidation to the sulfone. researchgate.net Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also effective for the oxidation of sulfides. organic-chemistry.orgorientjchem.org The reaction can be performed under mild conditions, and the choice of solvent can influence the reaction rate and selectivity. mdpi.com For instance, the oxidation of some sulfides has been shown to be efficient in organic solvents like ethyl acetate (B1210297) and acetonitrile (B52724). mdpi.com Biocatalytic methods using microorganisms such as Aspergillus ochraceus and Penicillium funiculosum have also been explored for the oxidation of sulfides to sulfones. orientjchem.org
The electronic properties of the substituent on the aromatic ring can influence the ease of oxidation. Electron-donating groups can increase the electron density on the sulfur atom, potentially making it more susceptible to oxidation, while electron-withdrawing groups can have the opposite effect. mdpi.com
Table 1: Examples of Reagents for Sulfide Oxidation
| Oxidizing Agent | Product | Reference |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | researchgate.net |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide and/or Sulfone | organic-chemistry.orgorientjchem.org |
| Sodium Chlorite (NaClO₂) / Hydrochloric Acid (HCl) | Sulfone | mdpi.com |
| Aspergillus ochraceus | Sulfone | orientjchem.org |
The cleavage of the thioether bond in 4-(methylthio)styrene can provide access to other functional groups, notably a thiol (mercaptan). Raney nickel is a classic reagent used for the desulfurization of thioethers, which involves the cleavage of the carbon-sulfur bond. nih.gov This reaction would convert the methylthio group into a methyl group, yielding 4-vinyltoluene. More selective cleavage methods might be employed to generate the corresponding thiophenol derivative. The resulting thiol is a versatile intermediate that can undergo a variety of reactions, such as alkylation, arylation, and oxidation to sulfonic acids, opening up further avenues for analog synthesis.
Functionalization Reactions of the Ethenyl Group
The ethenyl (vinyl) group of 4-(methylthio)styrene is a site of high reactivity, amenable to a wide range of addition reactions.
Epoxidation: The double bond of the ethenyl group can be readily converted into an epoxide, a three-membered cyclic ether. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. youtube.comyoutube.com The reaction is generally stereospecific, with the geometry of the alkene being retained in the epoxide. The resulting epoxide is a valuable intermediate for further synthetic manipulations. youtube.com
Dihydroxylation: The ethenyl group can be dihydroxylated to form a 1,2-diol. This can be accomplished through two main stereochemical pathways. Syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation), or with potassium permanganate (B83412) (KMnO₄) under cold, dilute, and basic conditions. youtube.comorganic-chemistry.orgkhanacademy.org Anti-dihydroxylation, with the hydroxyl groups added to opposite faces, can be achieved by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening with water. youtube.com
Cyclopropanation: The addition of a carbene or a carbenoid to the ethenyl group results in the formation of a cyclopropane (B1198618) ring. Various methods are available for cyclopropanation. nih.govrsc.org The Simmons-Smith reaction, which utilizes diiodomethane (B129776) and a zinc-copper couple, is a classic method. Modern variations may employ visible-light-induced reactions using gem-diiodomethyl carbonyl reagents, which offer excellent functional group tolerance. nih.govrsc.org Catalytic methods, including those using iron or copper-based catalysts, can also be employed, sometimes with the ability to control the stereochemistry of the resulting cyclopropane. nih.govrsc.orgmarquette.edu
Table 2: Functionalization of the Ethenyl Group
| Reaction | Reagent(s) | Product | Reference |
| Epoxidation | m-CPBA | Epoxide | youtube.comyoutube.com |
| Syn-Dihydroxylation | OsO₄, NMO | syn-Diol | youtube.comorganic-chemistry.org |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | anti-Diol | youtube.com |
| Cyclopropanation | CH₂I₂, Zn(Cu) | Cyclopropane | marquette.edu |
Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) across the ethenyl double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halogen adds to the more substituted carbon. youtube.comyoutube.com This reaction typically proceeds through a carbocation intermediate. youtube.com The presence of peroxides can reverse the regioselectivity for the addition of HBr, leading to the anti-Markovnikov product via a radical mechanism. youtube.com Copper halides can be used to catalyze the hydrohalogenation of styrene (B11656) compounds. google.com
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the double bond, yielding an organosilane. This transformation can be catalyzed by various transition metal complexes, including those of nickel. researchgate.net The regioselectivity can often be controlled, with some methods providing the anti-Markovnikov product. pku.edu.cn Hexamethyldisilane in the presence of a suitable base has been used for the formal hydrotrimethylsilylation of styrenes. pku.edu.cn
Hydroboration-Oxidation: This two-step process provides a method for the anti-Markovnikov hydration of the ethenyl group. masterorganicchemistry.comyoutube.com In the first step, borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (B95107) (THF), adds across the double bond in a syn-selective manner, with the boron atom attaching to the less substituted carbon. masterorganicchemistry.comtardigrade.indoubtnut.comdoubtnut.com Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group, yielding the anti-Markovnikov alcohol. masterorganicchemistry.comyoutube.com
Aromatic Ring Functionalization of Benzene (B151609), 1-ethenyl-4-(methylthio)-
The aromatic ring of 4-(methylthio)styrene can undergo electrophilic aromatic substitution (S_EAr) reactions. wikipedia.orglibretexts.org The methylthio group is an ortho-, para-directing and activating group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. The vinyl group is also generally considered to be an activating, ortho-, para-directing group. stackexchange.com Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the methylthio group (positions 3 and 5).
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br₂, Cl₂) onto the aromatic ring, typically in the presence of a Lewis acid catalyst. wikipedia.org
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org
The specific conditions for these reactions would need to be carefully controlled to favor substitution on the aromatic ring over potential reactions with the ethenyl group. libretexts.org The presence of water can sometimes remarkably affect the functionalization of the phenyl ring in related methyl-substituted benzene derivatives. nih.gov
Direct Electrophilic Aromatic Substitution for New Substituents
Direct electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. In the case of Benzene, 1-ethenyl-4-(methylthio)-, the substitution pattern is influenced by the directing effects of the existing substituents: the ethenyl (-CH=CH₂) group and the methylthio (-SCH₃) group.
The methylthio group is an ortho-, para-directing activator. The sulfur atom's lone pairs of electrons can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. This activating effect generally promotes electrophilic substitution. The ethenyl group is also generally considered an ortho-, para-directing group due to its ability to stabilize the intermediate carbocation through resonance.
Given that the para position is already occupied by the methylthio group, electrophilic attack would be directed to the ortho positions (C2 and C6) relative to the ethenyl group. However, steric hindrance from the adjacent ethenyl group might influence the regioselectivity.
Common electrophilic aromatic substitution reactions that could be applied to Benzene, 1-ethenyl-4-(methylthio)- include:
Nitration: Introducing a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introducing a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.
Friedel-Crafts Alkylation and Acylation: Introducing an alkyl or acyl group, respectively, using a Lewis acid catalyst.
Detailed experimental data on the direct electrophilic aromatic substitution of Benzene, 1-ethenyl-4-(methylthio)- is not extensively reported in publicly available literature. However, based on the directing effects of the substituents, the expected major products would be the 2-substituted derivatives.
Table 1: Potential Products of Direct Electrophilic Aromatic Substitution of Benzene, 1-ethenyl-4-(methylthio)-
| Electrophilic Reagent | Expected Major Product(s) |
| HNO₃/H₂SO₄ | 1-Ethenyl-2-nitro-4-(methylthio)benzene |
| Br₂/FeBr₃ | 2-Bromo-1-ethenyl-4-(methylthio)benzene |
| CH₃COCl/AlCl₃ | 1-(2-Ethenyl-5-(methylthio)phenyl)ethan-1-one |
Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to peripheral functionalization. For Benzene, 1-ethenyl-4-(methylthio)-, these reactions could be employed to modify the aromatic ring or the vinyl group, provided a suitable handle (like a halogen) is first introduced onto the molecule.
Assuming a halogenated derivative, such as 2-bromo-1-ethenyl-4-(methylthio)benzene, is synthesized via electrophilic aromatic substitution, a variety of cross-coupling reactions could be envisioned:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups.
Heck Reaction: While the vinyl group is already present, the Heck reaction could potentially be used with a di-halogenated derivative to achieve further functionalization.
Sonogashira Coupling: Coupling with a terminal alkyne using a palladium and copper co-catalyst to introduce an alkynyl substituent.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a C-N bond, introducing amino functionalities.
C-S Cross-Coupling: Reactions to further functionalize the sulfur atom are also a possibility, though this would not be a peripheral functionalization of the aromatic ring itself.
Specific research detailing the application of these metal-catalyzed cross-coupling reactions to halogenated derivatives of Benzene, 1-ethenyl-4-(methylthio)- is scarce in the surveyed literature. The successful implementation of these reactions would depend on the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve good yields and selectivity.
Table 2: Potential Products from Metal-Catalyzed Cross-Coupling of 2-Bromo-1-ethenyl-4-(methylthio)benzene
| Coupling Reaction | Coupling Partner | Potential Product |
| Suzuki Coupling | Phenylboronic acid | 2-Ethenyl-5-(methylthio)-1,1'-biphenyl |
| Sonogashira Coupling | Phenylacetylene | 1-Ethenyl-4-(methylthio)-2-(phenylethynyl)benzene |
| Buchwald-Hartwig Amination | Aniline | N-(2-Ethenyl-5-(methylthio)phenyl)aniline |
Applications in Materials Science and Advanced Technologies Utilizing Benzene, 1 Ethenyl 4 Methylthio and Its Derivatives
Benzene (B151609), 1-ethenyl-4-(methylthio)- as a Precursor for Advanced Functional Materials
As a functional monomer, 4-(methylthio)styrene is a valuable precursor for creating materials with specialized properties that go beyond those of simple polymers. Its reactive vinyl group and modifiable sulfur group allow it to be a key ingredient in formulations for coatings and conductive plastics.
Photo-curable or UV-curable resins are materials that transform from a liquid to a solid state upon exposure to ultraviolet light. This process, known as photopolymerization, is widely used for coatings, adhesives, and 3D printing. google.commdpi.com These formulations typically consist of monomers and oligomers with reactive groups (like acrylates), along with a photoinitiator that generates free radicals under UV light. trea.comresearchgate.net
Benzene, 1-ethenyl-4-(methylthio)- can be readily incorporated into such systems. Its vinyl group can participate in the free-radical polymerization, chemically bonding it into the crosslinked polymer network. mdpi.com The inclusion of this monomer can be used to modify the final properties of the cured material. For example, given the high refractive index of sulfur-containing polymers, adding 4-(methylthio)styrene to an optical adhesive or coating formulation could increase its refractive index, which is desirable for improving light extraction efficiency in LEDs or for creating anti-reflective coatings. digitellinc.com Thiol-ene chemistry, a related UV-curing mechanism, is known for producing tough, homogeneous crosslinked products, and while this monomer is a thioether, its inclusion in acrylate (B77674) systems can similarly tailor the mechanical and optical properties of the final product. radtech2020.comrsc.org
Many of the most successful conducting polymers, such as polythiophene and poly(3,4-ethylenedioxythiophene) (PEDOT), are sulfur-containing compounds. nih.govfrontiersin.org These materials are intrinsically insulating but can be made electrically conductive through a process called doping, which typically involves oxidation. The polymer derived from 4-(methylthio)styrene, poly(4-(methylthio)styrene), is a promising precursor for creating new conductive materials.
The thioether groups along the polymer chain can be chemically or electrochemically oxidized. This process removes electrons from the sulfur atoms, creating radical cations (or "polarons") on the polymer backbone. When a sufficient density of these charge carriers is created, they can become mobile along and between the polymer chains, allowing the material to conduct electricity. The conductivity of such polymers can be tuned over several orders of magnitude depending on the degree of oxidation (doping level). bohrium.com By blending or copolymerizing, it's possible to create materials with precisely controlled conductivity, suitable for applications such as antistatic films, transparent electrodes for displays, and sensors. mdpi.comosti.gov
| Polymer System | Conductivity (S/cm) | Notes |
|---|---|---|
| PEDOT-S (coated on sulfur) | 10-5acs.org | Conductive polymer coating |
| PANI-S (coated on sulfur) | 10-6acs.org | Conductive polymer coating |
| PTs-S (coated on sulfur) | 10-7acs.org | Conductive polymer coating |
| PPy-S (coated on sulfur) | 10-8acs.org | Conductive polymer coating |
| PEDOT:PSS (highly treated) | >1 bohrium.com | Widely used transparent conductor |
Environmental Fate and Degradation Mechanisms of Benzene, 1 Ethenyl 4 Methylthio
Photodegradation Pathways and Kinetics Under Environmental Conditions
Photodegradation, the breakdown of molecules by light, is a critical process in the environmental attenuation of organic compounds. For "Benzene, 1-ethenyl-4-(methylthio)-," photodegradation is anticipated to occur through reactions involving both the ethenyl group and the sulfur-containing aromatic ring.
The vinyl group is susceptible to direct photolysis and reactions with photochemically generated reactive species like hydroxyl radicals (•OH) in the atmosphere and aquatic environments. The general mechanism for the photodegradation of styrenes in the presence of air involves photooxidation, which can lead to the formation of various products, including aldehydes and ketones, and can contribute to the formation of photochemical smog. nih.gov The presence of a sulfur atom may also influence the photochemical reactivity. For instance, studies on the photoassisted oxidation of the structurally related thioanisole (B89551) have shown that the sulfur atom can be oxidized. researchgate.net
While specific kinetic data for "Benzene, 1-ethenyl-4-(methylthio)-" is not available, the photocatalytic degradation of styrene (B11656) has been shown to follow pseudo-first-order kinetics. epa.gov It is plausible that the photodegradation of 4-(methylthio)styrene would exhibit similar kinetics, although the rate would be influenced by the electronic effects of the methylthio substituent.
Table 1: Inferred Photodegradation Characteristics of Benzene (B151609), 1-ethenyl-4-(methylthio)-
| Parameter | Inferred Characteristic | Basis of Inference |
|---|---|---|
| Primary Photoreactive Sites | Ethenyl (vinyl) group, Methylthio group | Reactivity of the vinyl group in styrenes nih.gov and the sulfur atom in thioanisole researchgate.net |
| Key Reactive Species | Hydroxyl radicals (•OH), Ozone (O₃) | General atmospheric chemistry of volatile organic compounds |
| Potential Photodegradation Products | 4-(Methylthio)benzaldehyde (B43086), 4-(Methylsulfinyl)styrene, 4-(Methylsulfonyl)styrene | Oxidation of the vinyl group and sulfur atom based on styrene and thioanisole studies |
| Expected Kinetic Model | Pseudo-first-order | Based on photocatalytic degradation studies of styrene epa.gov |
Biodegradation Mechanisms and Microbial Metabolism of Benzene, 1-ethenyl-4-(methylthio)-
Biodegradation by microorganisms is a primary pathway for the removal of many organic pollutants from the environment. The biodegradation of "Benzene, 1-ethenyl-4-(methylthio)-" is expected to proceed through pathways known for styrene and organosulfur compounds.
Numerous bacterial strains are capable of utilizing styrene as a sole carbon and energy source. iaea.orgnih.gov The most common aerobic degradation pathway for styrene involves the oxidation of the vinyl group by a monooxygenase to form styrene oxide, which is then isomerized to phenylacetaldehyde (B1677652) and subsequently oxidized to phenylacetic acid. oup.com This acid is then funneled into the Krebs cycle. It is highly probable that a similar enzymatic attack on the ethenyl group of "Benzene, 1-ethenyl-4-(methylthio)-" would occur.
The methylthio group is also a target for microbial metabolism. The biodegradation of thioanisole can proceed through the oxidation of the sulfur atom to form methyl phenyl sulfoxide (B87167) and methyl phenyl sulfone. These more polar metabolites are generally more water-soluble and potentially more amenable to further degradation. The bacterium Pseudoxanthomonas spadix has been shown to degrade benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX), indicating the broad capabilities of some soil bacteria to metabolize aromatic hydrocarbons. nih.gov
Table 2: Inferred Microbial Metabolism of Benzene, 1-ethenyl-4-(methylthio)-
| Metabolic Step | Potential Transformation | Enzymatic Basis (Inferred) |
|---|---|---|
| Initial Oxidation of Side Chain | Benzene, 1-ethenyl-4-(methylthio)- → 4-(Methylthio)styrene oxide | Styrene monooxygenase activity observed in various Pseudomonas and Xanthobacter species oup.com |
| Isomerization | 4-(Methylthio)styrene oxide → 4-(Methylthio)phenylacetaldehyde | Styrene oxide isomerase activity oup.com |
| Further Side Chain Oxidation | 4-(Methylthio)phenylacetaldehyde → 4-(Methylthio)phenylacetic acid | Phenylacetaldehyde dehydrogenase activity oup.com |
| Sulfur Oxidation | Benzene, 1-ethenyl-4-(methylthio)- → 4-Ethenylphenyl methyl sulfoxide | Thioether S-oxygenase or monooxygenase activity |
| Ring Cleavage | 4-(Methylthio)phenylacetic acid and its derivatives → Krebs cycle intermediates | Dioxygenase-mediated ring fission pathways for aromatic acids |
Abiotic Degradation Processes in Aquatic and Terrestrial Environments
In addition to photodegradation and biodegradation, abiotic processes can contribute to the transformation of "Benzene, 1-ethenyl-4-(methylthio)-" in the environment. These processes are primarily hydrolysis and oxidation by naturally occurring minerals.
Hydrolysis, the reaction with water, is not expected to be a significant degradation pathway for this compound under typical environmental pH conditions, as the ethenyl and methylthio groups are generally resistant to hydrolysis. However, in the presence of strong oxidizing agents found in some soils and sediments, such as manganese oxides, chemical oxidation may occur.
In aquatic systems, the partitioning of the compound between water, sediment, and air will be governed by its physicochemical properties, such as its water solubility and vapor pressure. While specific data is unavailable for "Benzene, 1-ethenyl-4-(methylthio)-", related compounds like styrene have a limited water solubility and are volatile. The methylthio group may slightly increase its polarity compared to styrene.
Environmental Monitoring and Analytical Techniques for Trace Detection of Benzene, 1-ethenyl-4-(methylthio)-
The detection of trace levels of "Benzene, 1-ethenyl-4-(methylthio)-" in environmental matrices like water, soil, and air would likely employ methods developed for other volatile organic compounds and organosulfur compounds.
Gas chromatography (GC) is the most probable analytical technique for the separation and quantification of this compound. For detection, a mass spectrometer (MS) would provide definitive identification based on the mass spectrum of the molecule and its fragments. A flame photometric detector (FPD), which is selective for sulfur-containing compounds, would also be a suitable and sensitive detector. nih.gov
Sample preparation would depend on the matrix. For water samples, purge-and-trap or solid-phase microextraction (SPME) could be used to extract and concentrate the analyte before GC analysis. For soil and sediment samples, solvent extraction followed by cleanup and concentration would be necessary.
Table 3: Potential Analytical Methods for Benzene, 1-ethenyl-4-(methylthio)-
| Analytical Technique | Detector | Sample Preparation Method (Matrix) | Expected Performance |
|---|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Purge-and-Trap (Water), Headspace (Water/Soil), Solvent Extraction (Soil/Sediment) | High selectivity and sensitivity, definitive identification |
| Gas Chromatography (GC) | Flame Photometric Detector (FPD) | Purge-and-Trap (Water), Headspace (Water/Soil), Solvent Extraction (Soil/Sediment) | High sensitivity and selectivity for sulfur compounds |
| High-Performance Liquid Chromatography (HPLC) | UV or MS Detector | Solvent Extraction (Soil/Sediment), Direct Injection (Water) | Suitable for less volatile degradation products |
Advanced Analytical Techniques for Comprehensive Research on Benzene, 1 Ethenyl 4 Methylthio
Advanced Chromatographic Separations (HPLC, GC-MS) for Purity, Isomer Analysis, and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the analysis of "Benzene, 1-ethenyl-4-(methylthio)-." These techniques offer high resolution and sensitivity, making them ideal for assessing purity, identifying and quantifying isomers, and monitoring the progress of chemical reactions.
Purity Analysis: The purity of the "Benzene, 1-ethenyl-4-(methylthio)-" monomer is critical, as impurities can significantly affect its polymerization behavior and the properties of the resulting polymer. Reverse-phase HPLC (RP-HPLC) is a common method for purity assessment. researchgate.net In a typical setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. researchgate.netnih.gov Impurities, which may include starting materials from synthesis (e.g., 4-(methylthio)benzaldehyde) or side-products, will have different retention times from the main compound, allowing for their separation and quantification. GC-MS is also highly effective, particularly for volatile impurities. The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer, providing not only quantification but also structural identification of impurities based on their mass fragmentation patterns. researchgate.netacs.org
Isomer Analysis: During the synthesis of "Benzene, 1-ethenyl-4-(methylthio)-," positional isomers such as 2-(methylthio)styrene or 3-(methylthio)styrene could potentially be formed. Separating these isomers is crucial for obtaining a pure para-substituted monomer. High-resolution capillary GC columns are well-suited for this task, as they can separate compounds with very similar boiling points based on subtle differences in their interaction with the column's stationary phase. researchgate.net Similarly, optimized HPLC methods can also achieve separation of these closely related isomers.
Reaction Monitoring: Both HPLC and GC-MS are used to monitor the progress of reactions involving "Benzene, 1-ethenyl-4-(methylthio)-." For instance, during its synthesis, small aliquots of the reaction mixture can be taken at different time intervals and analyzed to determine the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration. rjpbcs.com In polymerization studies, these techniques can be used to measure the rate of monomer consumption, providing key kinetic data for the polymerization process.
| Technique | Column Type | Mobile/Carrier Gas | Detector | Application |
|---|---|---|---|---|
| HPLC | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV (at ~254 nm) | Purity analysis, reaction monitoring |
| GC-MS | Capillary (e.g., HP-5MS, 30 m x 0.25 mm) | Helium | Mass Spectrometer (EI) | Impurity identification, isomer analysis |
X-ray Diffraction (XRD) for Single Crystal Structure Determination and Powder Diffractometry of Derived Materials
X-ray diffraction (XRD) is a powerful technique for elucidating the atomic and molecular arrangement within crystalline materials. Its application to "Benzene, 1-ethenyl-4-(methylthio)-" and its derivatives provides fundamental structural information.
Powder Diffractometry of Derived Materials: Poly(4-(methylthio)styrene), the polymer derived from the monomer, is more commonly analyzed using powder X-ray diffraction (PXRD). PXRD is used to determine the degree of crystallinity of the polymer. Most substituted polystyrenes are amorphous, meaning they lack long-range ordered atomic structure. researchgate.net An amorphous polymer will produce a broad, diffuse halo in its XRD pattern rather than sharp Bragg peaks. researchgate.netrroij.com For example, atactic polystyrene typically shows a broad amorphous halo centered around a 2θ value of 19-20°. researchgate.net By analyzing the XRD pattern of poly(4-(methylthio)styrene), one can confirm its amorphous nature or identify any crystalline domains that may have formed due to specific processing conditions like annealing. If the polymer is used to create nanocomposites, PXRD can also be used to identify the crystalline phases of any inorganic fillers and assess their dispersion within the polymer matrix. scirp.org
| Technique | Sample Type | Key Information Provided |
|---|---|---|
| Single Crystal XRD | Monomer crystal (low temp.) | Precise bond lengths, bond angles, molecular conformation, crystal packing. |
| Powder XRD | Poly(4-(methylthio)styrene) powder/film | Degree of crystallinity (amorphous or semi-crystalline), identification of crystalline phases, crystallite size. |
| Powder XRD | Polymer composites | Identification of filler crystalline phases, changes in polymer crystallinity upon addition of fillers. |
Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability and Phase Transitions
Thermal analysis techniques are essential for determining the operational limits and processing conditions of polymeric materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on the thermal stability and phase transitions of poly(4-(methylthio)styrene).
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For poly(4-(methylthio)styrene), TGA is used to determine its thermal stability and decomposition profile. By heating a small sample at a constant rate, one can identify the onset temperature of decomposition and the temperature of maximum decomposition rate. Studies on other para-substituted polystyrenes, such as poly(p-methyl styrene) and poly(p-chloro styrene), show that the nature of the substituent significantly affects thermal stability. escholarship.org The presence of the methylthio group is expected to influence the degradation mechanism and the resulting thermal stability of the polymer.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions, such as the glass transition temperature (Tg). The Tg is a critical property of amorphous polymers like poly(4-(methylthio)styrene), as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. This temperature dictates the upper service temperature of the material and is important for processing. For comparison, the Tg of atactic polystyrene is around 100°C. The larger methylthio group at the para position is expected to alter the chain mobility and thus result in a different Tg value compared to unsubstituted polystyrene.
| Technique | Parameter | Significance |
|---|---|---|
| TGA | Onset of Decomposition (Tonset) | Indicates the temperature at which significant thermal degradation begins. |
| TGA | Temperature of Maximum Decomposition Rate (Tmax) | Provides information on the kinetics of thermal decomposition. |
| DSC | Glass Transition Temperature (Tg) | Defines the transition from a glassy to a rubbery state, affecting mechanical properties. |
Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization of Benzene, 1-ethenyl-4-(methylthio)- Derived Materials
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques for visualizing the structure of materials at the micro- and nanoscale. For materials derived from "Benzene, 1-ethenyl-4-(methylthio)-," these methods provide invaluable insights into their morphology and internal structure.
Scanning Electron Microscopy (SEM): SEM is used to obtain high-resolution images of the surface of a material. For poly(4-(methylthio)styrene), SEM can be used to study the surface topography of films, fibers, or bulk samples. For example, it can reveal the surface roughness of a polymer film, the porosity of a membrane, or the morphology of fracture surfaces, which can provide information about the material's mechanical failure mechanisms. In composite materials containing poly(4-(methylthio)styrene), SEM is used to assess the dispersion and distribution of filler particles within the polymer matrix.
Transmission Electron Microscopy (TEM): TEM provides even higher resolution images by passing a beam of electrons through an ultra-thin sample. This technique is used to investigate the internal nanostructure of materials. If "Benzene, 1-ethenyl-4-(methylthio)-" is used to create block copolymers, TEM (often with selective staining) can visualize the resulting microphase-separated domains, such as lamellae, cylinders, or spheres, which are typically on the scale of tens of nanometers. For nanocomposites, TEM can provide detailed information about the size, shape, and dispersion of individual nanoparticles within the poly(4-(methylthio)styrene) matrix.
| Technique | Information Obtained | Example Application |
|---|---|---|
| SEM | Surface topography, roughness, porosity | Characterizing the surface of a polymer film or membrane. |
| SEM | Fracture surface morphology | Studying the failure mechanism of a bulk polymer sample. |
| TEM | Nanoscale internal structure, phase separation | Visualizing domains in a block copolymer containing a poly(4-(methylthio)styrene) block. |
| TEM | Size, shape, and dispersion of nanoparticles | Assessing the distribution of inorganic nanoparticles in a poly(4-(methylthio)styrene) composite. |
Conclusion and Future Outlook on Research Involving Benzene, 1 Ethenyl 4 Methylthio
Summary of Key Research Findings and Scholarly Contributions
Research into Benzene (B151609), 1-ethenyl-4-(methylthio)- has primarily centered on its polymerization and the characterization of the resulting polymer, poly(4-(methylthio)styrene). A key finding is the ability of the thioether group to undergo reversible oxidation to sulfoxide (B87167) and sulfone. This redox activity is central to the polymer's functionality and has been a focal point of scholarly investigation.
The synthesis of poly(4-(methylthio)styrene) is typically achieved through standard polymerization techniques, analogous to those used for styrene (B11656) and its derivatives. nih.govwikipedia.org These methods allow for the creation of a polymer backbone with pendant methylthio groups that can be subsequently modified or utilized for their intrinsic properties.
Scholarly contributions have highlighted the potential of poly(4-(methylthio)styrene) in several areas:
Redox-Active Materials: The reversible oxidation of the sulfur atom makes the polymer a candidate for redox-active materials. researchgate.net This property is crucial for applications in energy storage, where materials that can reversibly store and release electrons are in high demand. researchgate.netresearchgate.net
High Refractive Index Polymers: The presence of sulfur atoms in a polymer can significantly increase its refractive index. researchgate.netwikipedia.orgnih.gov Polymers with high refractive indices are valuable for optical applications such as advanced display devices, optical adhesives, and encapsulants for organic light-emitting diodes (OLEDs). researchgate.net
Stimuli-Responsive Systems: The oxidation of the thioether group from a nonpolar state to a more polar sulfoxide or sulfone can be triggered by reactive oxygen species (ROS). nih.gov This transition can induce a change in the polymer's solubility or conformation, making it a stimuli-responsive material. This has been explored in the context of drug delivery systems where the polymer releases a payload in response to the oxidative stress found in cancer cells. nih.govnih.gov
Remaining Challenges and Critical Unresolved Questions in the Field
Despite the promising findings, several challenges and unresolved questions remain in the research of Benzene, 1-ethenyl-4-(methylthio)- and its polymer.
A primary challenge lies in the synthesis and polymerization process. While standard techniques can be used, achieving precise control over the molecular weight and dispersity of poly(4-(methylthio)styrene) can be difficult. sjsu.edu These parameters are crucial as they significantly influence the final properties of the material. Furthermore, the synthesis of the monomer itself on a large and economical scale can be a hurdle for some specialized styrene derivatives. sjsu.edu
The stability of poly(4-(methylthio)styrene), particularly during and after redox cycling, is a critical area of concern. researchgate.net The oxidation of the thioether is a key functional aspect, but it can also be a pathway for degradation, potentially limiting the long-term performance of devices based on this polymer. Understanding the degradation mechanisms is essential for improving the material's durability. researchgate.net
A significant unresolved question is the fine-tuning of the polymer's oxidation sensitivity. For applications like drug delivery, it is crucial that the polymer responds selectively to the elevated ROS levels in diseased tissues without being triggered by the basal ROS levels in healthy tissues. nih.govnih.gov This requires a deeper understanding of how the polymer's chemical structure influences its reactivity.
Finally, while the potential for high refractive index applications is recognized, overcoming issues like optical loss and ensuring processability for the fabrication of optical devices are ongoing challenges. researchgate.net
Emerging Research Avenues and Interdisciplinary Prospects for Benzene, 1-ethenyl-4-(methylthio)-
The unique properties of poly(4-(methylthio)styrene) open up several exciting avenues for future research and interdisciplinary applications.
Energy Storage: The redox activity of the thioether group makes poly(4-(methylthio)styrene) a compelling candidate for organic rechargeable batteries. researchgate.netresearchgate.netscispace.com Future research could focus on designing and fabricating all-organic batteries where this polymer serves as the cathode material. researchgate.net This aligns with the growing demand for sustainable and metal-free energy storage solutions. researchgate.net
Organic Electronics: The polymer's properties could be harnessed in the field of organic electronics. mdpi.comresearchgate.netfrontiersin.org Its ability to be processed into thin films and its potential for modification make it suitable for use in organic thin-film transistors (OTFTs) or as an interlayer in other electronic devices. The sulfur content may also contribute to favorable charge transport properties.
Advanced Optical Materials: There is significant potential in further developing poly(4-(methylthio)styrene) as a high refractive index polymer. researchgate.netwikipedia.orgnih.gov Research could explore its use in creating anti-reflective coatings, materials for nanoimprinting, and components for advanced photonic devices. researchgate.netnih.gov Copolymerization with other monomers could be a strategy to fine-tune the optical and mechanical properties for specific applications. researchgate.net
Biomedical Applications: The stimuli-responsive nature of the polymer is a strong foundation for advanced drug delivery systems. nih.govmdpi.com Future work could involve creating more complex architectures, such as block copolymers, to form self-assembling nanostructures like micelles or vesicles for targeted drug delivery. nih.govnih.gov The thioether group's reactivity can be precisely controlled by altering its chemical environment, offering a way to design highly selective drug carriers. nih.gov
Post-Polymerization Modification: The poly(4-(methylthio)styrene) backbone serves as an excellent platform for post-polymerization modification. wiley-vch.depreprints.orgrsc.org The thioether can be oxidized to sulfoxide and sulfone, or the aromatic rings can be functionalized to introduce new properties. This allows for the creation of a wide range of materials with tailored functionalities from a single polymer precursor, significantly expanding its application scope. preprints.org
Q & A
Q. What are the most reliable synthetic routes for preparing benzene derivatives with methylthio and ethenyl substituents, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of such compounds typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, methylthio groups can be introduced via thiolation of aryl halides using NaSMe or Cu-catalyzed cross-coupling . The ethenyl group may be added via Heck coupling using palladium catalysts. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (5–10 mol%). Purification often requires column chromatography with silica gel and hexane/ethyl acetate gradients. Note that competing side reactions (e.g., over-alkylation) may reduce yields below 60% if stoichiometry is not tightly controlled .
Q. Which analytical techniques are critical for characterizing the electronic effects of methylthio and ethenyl groups on the benzene ring?
- Methodological Answer :
- GC-MS : Resolves volatile byproducts and confirms molecular ion peaks (e.g., [M]+ at m/z 166 for C₉H₁₀S) .
- NMR : ¹H NMR reveals deshielding of adjacent protons (δ 7.2–7.5 ppm for aromatic H; δ 2.5 ppm for S–CH₃). ¹³C NMR shows shifts at ~125 ppm (C–S) and ~140 ppm (C=C) .
- UV-Vis : Methylthio’s electron-donating effect red-shifts absorption maxima (λmax ~260 nm) compared to unsubstituted benzene .
Q. How does the methylthio group influence the compound’s stability under varying pH and thermal conditions?
- Methodological Answer : The methylthio group enhances thermal stability due to sulfur’s polarizability but increases susceptibility to oxidation. Under acidic conditions (pH < 3), protonation of the ethenyl group may occur, while alkaline conditions (pH > 10) promote hydrolysis of the C–S bond. Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C, with mass loss correlating to SO₂ release .
Q. What are common impurities in synthesized batches, and how can they be mitigated?
- Methodological Answer : Major impurities include:
- Di-substituted byproducts (e.g., 1,4-bis(methylthio)benzene), minimized by controlling thiol reagent stoichiometry.
- Oxidation products (sulfoxides/sulfones), reduced by inert atmosphere (N₂/Ar) and antioxidants (BHT).
Purity ≥95% is achievable via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What reaction mechanisms explain the regioselectivity of electrophilic aromatic substitution (EAS) in methylthio- and ethenyl-substituted benzene derivatives?
- Methodological Answer : The methylthio group is a strong ortho/para-director due to its electron-donating resonance (+M effect), while the ethenyl group (via conjugation) directs meta. Competitive directing effects require computational modeling (DFT) to predict dominant pathways. For example, nitration favors para to S–CH₃ due to higher electron density, confirmed by ¹H NMR coupling constants (J = 8–10 Hz for para-H) .
Q. How can computational chemistry (e.g., DFT) predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : DFT calculations (B3LYP/6-311+G**) optimize geometry and calculate frontier molecular orbitals. The HOMO localization on sulfur predicts nucleophilic attack sites, while LUMO maps guide electrophilic substitution. For Suzuki-Miyaura coupling, Fukui indices (ƒ⁻) identify reactive positions for boron substitution .
Q. How should researchers address contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer : Discrepancies often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate data using:
Q. What strategies optimize the compound’s application in material science (e.g., conductive polymers or MOFs)?
- Methodological Answer : The ethenyl group enables polymerization (e.g., radical-initiated), while sulfur atoms coordinate to metal centers in MOFs. Key steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
